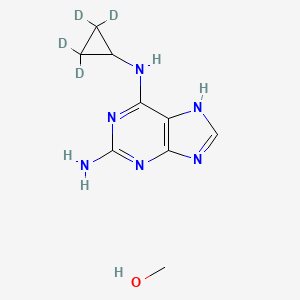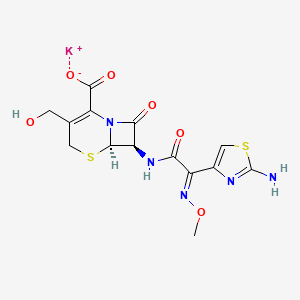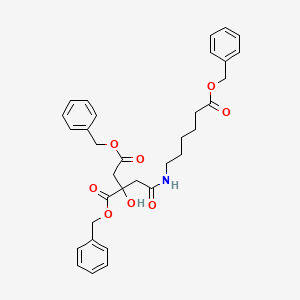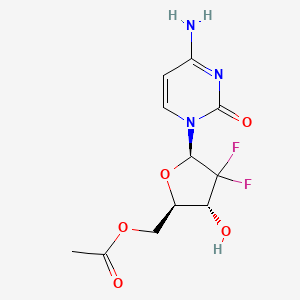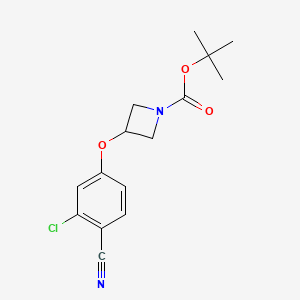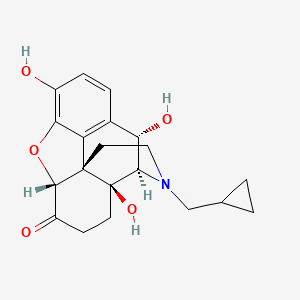![molecular formula C11H23FNO4P B13858183 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable free radical widely used in organic chemistry as a catalyst and reagent .
Méthodes De Préparation
The synthesis of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves several steps. The starting material, 2,2,6,6-tetramethylpiperidine-1-oxyl, is first reacted with ethoxyfluorophosphine under controlled conditions to introduce the ethoxyflorophosphinyl group. The reaction typically requires an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: The ethoxyflorophosphinyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium hypochlorite (for oxidation) and hydrazine (for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: It serves as a spin label in electron spin resonance (ESR) studies to investigate the structure and dynamics of biological molecules.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves its ability to act as a free radical. It interacts with molecular targets by donating or accepting electrons, thereby influencing various chemical and biological processes. The molecular pathways involved include oxidative stress modulation and free radical scavenging .
Comparaison Avec Des Composés Similaires
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is unique compared to other similar compounds due to its specific functional group and stability. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with applications in organic synthesis and polymer chemistry.
4-Hydroxy-TEMPO: A derivative of TEMPO with a hydroxyl group, used in similar applications but with different reactivity.
4-Acetamido-TEMPO: Another TEMPO derivative with an acetamido group, used in specific oxidation reactions.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C11H23FNO4P |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
4-[ethoxy(fluoro)phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9,14H,6-8H2,1-5H3 |
Clé InChI |
CYXRACFGDVXKCW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
